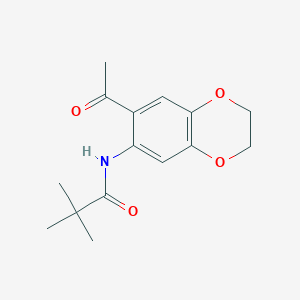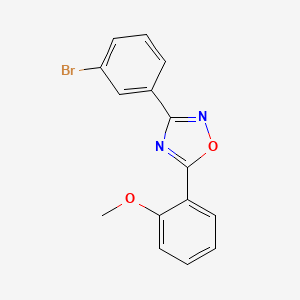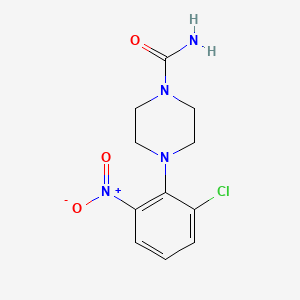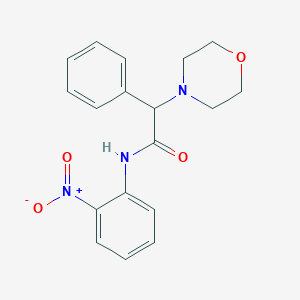
(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE
Übersicht
Beschreibung
The compound (1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE is a complex organic molecule that features two pyrazole rings, each substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the two pyrazole rings separately, followed by their coupling through a nitrile linkage.
-
Synthesis of 1-benzyl-3,5-dimethyl-1H-pyrazole
Starting materials: Benzyl bromide, acetylacetone, hydrazine hydrate.
Reaction conditions: The reaction is carried out in ethanol under reflux conditions to form the pyrazole ring.
-
Synthesis of 3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole
Starting materials: Phenylhydrazine, ethyl acetoacetate.
Reaction conditions: The reaction is conducted in acetic acid under reflux to form the second pyrazole ring.
-
Coupling reaction
Starting materials: The two synthesized pyrazole rings and acetonitrile.
Reaction conditions: The coupling is typically performed in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the nitrile group to an amine.
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE: has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.
Wirkmechanismus
The mechanism of action of (1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE: can be compared to other pyrazole derivatives such as:
Uniqueness
The uniqueness of This compound
Eigenschaften
IUPAC Name |
2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-17-14-22(21-12-8-5-9-13-21)29(26-17)23(15-25)24-18(2)27-28(19(24)3)16-20-10-6-4-7-11-20/h4-13,22-23H,14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEYSBCOZMYYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=C(N(N=C3C)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B4385867.png)

![2-cyclopropyl-1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B4385887.png)

![3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4385896.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)propanamide](/img/structure/B4385905.png)


![2-[[5-[(3-Chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B4385916.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4385922.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B4385934.png)
